molecular formula C11H17ClN2O4S2 B14667669 S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-00-7

S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14667669
CAS No.: 41287-00-7
M. Wt: 340.8 g/mol
InChI Key: FQGLMGYMTSCAPM-UHFFFAOYSA-N
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Description

S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound with a unique structure that includes a pyridine ring, a butyl chain, and a thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The initial step often includes the preparation of the 5-chloro-2-pyridyloxy butylamine intermediate. This intermediate is then reacted with ethylene thiosulfate under controlled conditions to yield the final product. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

Chemistry: In chemistry, S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical assays.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The thiosulfate group can participate in redox reactions, influencing cellular processes. The pyridine ring can interact with nucleic acids, affecting gene expression and regulation.

Comparison with Similar Compounds

  • S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen sulfate
  • S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen phosphate

Comparison: Compared to its similar compounds, S-2-((4-(5-Chloro-2-pyridyloxy)butyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The thiosulfate group can participate in redox reactions, which is not possible with the sulfate or phosphate analogs.

Properties

CAS No.

41287-00-7

Molecular Formula

C11H17ClN2O4S2

Molecular Weight

340.8 g/mol

IUPAC Name

5-chloro-2-[4-(2-sulfosulfanylethylamino)butoxy]pyridine

InChI

InChI=1S/C11H17ClN2O4S2/c12-10-3-4-11(14-9-10)18-7-2-1-5-13-6-8-19-20(15,16)17/h3-4,9,13H,1-2,5-8H2,(H,15,16,17)

InChI Key

FQGLMGYMTSCAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)OCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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